6-(Trifluoromethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
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Description
“6-(Trifluoromethyl)benzo[d]isothiazol-3-amine” is a chemical compound that contains 20 bonds in total, including 15 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), and 1 Isothiazole .
Molecular Structure Analysis
This compound contains a total of 19 atoms; 5 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, 1 Sulfur atom, and 3 Fluorine atoms .Scientific Research Applications
Organic Synthesis and Catalysis
Catalytic Applications : Ruthenium complexes, utilizing 1,2,3-triazole-based organosulfur/-selenium ligands synthesized through click reactions, show potential in catalytic oxidation and transfer hydrogenation processes. These complexes demonstrate efficient catalytic processes, with variations in efficiency based on the ligand's coordination with the metal center (Saleem et al., 2013).
Novel Synthesis Routes : The generation of benzosultams via trifluoromethylation of 2-ethynylbenzenesulfonamides under visible light irradiation is a notable application. This process, efficient at room temperature, highlights a photo-initiated trifluoromethylation pathway (Xiang et al., 2016).
Material Science and Photophysical Applications
Semiconducting Polymers : The compound's derivatives have been explored in the context of organic semiconductors. For example, benzo[d][1,2,3]thiadiazole is used in organic semiconductors for applications such as solar cells and transistors (Chen et al., 2016).
Optical Waveguide Properties : T-shaped 2H-benzo[d][1,2,3]triazole derivatives, synthesized through specific reactions, have been studied for their structure-property relationships, crucial for designing organic self-assemblies for optoelectronic applications. These compounds form organized aggregates in the solid state, exhibiting properties like waveguides (Torres et al., 2016).
Chemical Reactions and Mechanisms
Novel Reagents in Organic Reactions : The compound has been used to create novel reagents like 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT), which serves as an acid-catalyzed O-benzylating agent. This reagent, effective in transforming various functionalized alcohols, is notable for its stability and high atom economy (Yamada et al., 2012).
Antimicrobial Applications : Certain fluoro and trifluoromethyl derivatives have been studied for their antimicrobial properties. These compounds show significant activity against fungi and Gram-positive bacteria, with some effectiveness against Gram-negative strains as well (Carmellino et al., 1994).
properties
IUPAC Name |
1,1-dioxo-6-(trifluoromethyl)-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO3S/c9-8(10,11)4-1-2-5-6(3-4)16(14,15)12-7(5)13/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOMGDRQXXWGBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)S(=O)(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide |
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